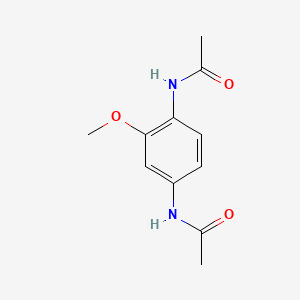

2,5-Diacetylaminoanisole

Description

Contextualizing 2,5-Diacetylaminoanisole within Arylamine Metabolism Research

This compound is primarily recognized as a metabolite of other parent compounds, particularly in the context of arylamine metabolism. Arylamines are a class of chemicals widely used in industrial processes for the synthesis of dyes, pesticides, and plastics. researchgate.net The metabolism of arylamines in biological systems is a critical area of study, as it can lead to either detoxification or bioactivation, the latter potentially resulting in toxic or carcinogenic effects.

The metabolic fate of many arylamines involves N-acetylation, a reaction catalyzed by N-acetyltransferase (NAT) enzymes. researchgate.netlouisville.edu This process can be a detoxification step, rendering the compound more water-soluble for excretion. researchgate.net However, N-acetylation can also be part of a bioactivation pathway. nih.gov this compound has been identified as a urinary metabolite in rats following the administration of 2,4-diaminoanisole (B165692), a compound formerly used in hair dyes. nih.goviarc.fr The formation of this compound in this context is a result of the acetylation of both amino groups of the parent compound. nih.gov

The study of such metabolites is crucial for understanding the biochemical pathways that industrial chemicals undergo within an organism. Research into the metabolism of compounds like 2,4-diaminoanisole and the identification of metabolites such as this compound help to elucidate the mechanisms of toxicity and carcinogenicity associated with certain arylamines. nih.gov

Significance of Investigating Metabolites of Industrial Chemical Intermediates

The investigation of metabolites derived from industrial chemical intermediates is of paramount importance for several reasons. Industrial intermediates, such as chloroanilines, are used in the manufacturing of a wide array of products, including dyes, agricultural chemicals, and pharmaceuticals. mdpi.com Human and environmental exposure to these intermediates can occur in occupational settings or through environmental release. mdpi.com

Understanding the metabolic fate of these chemicals within biological systems is essential for assessing their potential health risks. Metabolism can transform a relatively benign parent compound into a toxic or reactive metabolite. acs.org Therefore, identifying and characterizing these metabolites is a key component of toxicology and chemical safety assessment.

The study of metabolites provides insights into:

Bioactivation and Detoxification Pathways: It helps to map the enzymatic reactions that a foreign compound (xenobiotic) undergoes, distinguishing between pathways that neutralize the chemical and those that may enhance its toxicity. researchgate.netnih.gov

Mechanisms of Toxicity: By identifying the specific metabolites formed, researchers can investigate their interactions with cellular macromolecules like DNA, RNA, and proteins, which can explain the underlying mechanisms of adverse effects. nih.gov

Biomarkers of Exposure: Metabolites can serve as biomarkers to confirm and quantify exposure to a specific chemical in a population.

For instance, the investigation of metabolites of 2,4-diaminoanisole, including this compound, has been part of the effort to understand its toxicological profile. nih.goviarc.fr Similarly, research into the metabolites of compounds like 3,5-dichloroaniline (B42879) is conducted to understand their nephrotoxic potential. mdpi.com

The synthesis of these metabolites in the laboratory is also a critical endeavor, as it provides pure standards for analytical and toxicological studies. nih.gov This allows for precise experimental investigations into their biological activities and interactions.

Table 1: Properties of 2,5-Dichloroaniline, a Precursor to Related Metabolites

| Property | Value |

|---|---|

| Chemical Formula | C6H5Cl2N nih.gov |

| Molecular Weight | 162.02 g/mol oxfordlabfinechem.com |

| Appearance | Brown crystalline solid nih.gov |

| Boiling Point | 251 °C at 760 mmHg oxfordlabfinechem.com |

| Melting Point | 48 °C oxfordlabfinechem.com |

| log Kow | 2.92 nih.gov |

| Synonyms | Amarthol Fast Scarlet GG Base, Azobase DCA oxfordlabfinechem.com |

This table presents key physical and chemical properties of 2,5-dichloroaniline, an industrial chemical intermediate related to the study of arylamine metabolism. Data sourced from various chemical databases.

Table 2: Investigated Metabolites of 2,4-Diaminoanisole in Rats

| Metabolite | Excretion |

|---|---|

| 4-acetylamino-2-aminoanisole | Urine (free and conjugated) nih.goviarc.fr |

| This compound | Urine (free and conjugated) nih.goviarc.fr |

| 2,4-diacetylaminophenol | Urine (free and conjugated) nih.goviarc.fr |

| 5-hydroxy-2,4-diacetylaminoanisole | Urine nih.gov |

| 2-methoxy-5-(glycol-amido)acetanilide | Urine nih.gov |

This table summarizes the major metabolites of 2,4-diaminoanisole identified in rat urine, highlighting the metabolic pathways of acetylation, O-demethylation, and hydroxylation. nih.goviarc.fr

Structure

2D Structure

3D Structure

Properties

CAS No. |

51837-64-0 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

N-(4-acetamido-3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)12-9-4-5-10(13-8(2)15)11(6-9)16-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |

InChI Key |

FEBZNXJEDWQNOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)OC |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Elucidation of 2,5 Diacetylaminoanisole Formation

Biochemical Acetylation as a Primary Formation Route

The principal route for the formation of 2,5-diacetylaminoanisole is the N-acetylation of its diamine precursor, 2,5-diaminoanisole. This biotransformation is a crucial detoxification pathway for arylamine compounds.

N-acetyltransferase (NAT) enzymes are central to the acetylation of arylamines. These enzymes catalyze the transfer of an acetyl group from the cofactor acetyl coenzyme A (AcCoA) to the amino group of an arylamine. In humans, two primary NAT isoenzymes, NAT1 and NAT2, are responsible for this process. While NAT1 is expressed in a wide range of tissues, NAT2 is predominantly found in the liver and gut. Both NAT1 and NAT2 can N-acetylate aromatic amine carcinogens. The acetylation of p-phenylenediamine (B122844) (PPD), a structurally similar compound, is catalyzed in human skin and keratinocytes predominantly by NAT1.

The reaction proceeds via a "ping-pong bi-bi" mechanism. In the first step, the acetyl group from AcCoA is transferred to a cysteine residue in the active site of the NAT enzyme, forming an acetylated enzyme intermediate and releasing coenzyme A. In the second step, the arylamine substrate binds to the acetylated enzyme, and the acetyl group is transferred to the amino group of the substrate, regenerating the free enzyme.

The rate of N-acetylation is dependent on the specific NAT enzyme, the arylamine substrate, and the concentration of AcCoA. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), for the N-acetylation of various arylamines have been determined for both NAT1 and NAT2. For instance, studies on the N-acetylation of the carcinogen 4-aminobiphenyl (B23562) have shown that the process is dependent on the NAT2 genotype in human hepatocytes.

The substrate specificity of NAT1 and NAT2 differs. NAT1 generally has a higher affinity for substrates like p-aminobenzoic acid (PABA), while NAT2 is more efficient at acetylating drugs like sulfamethazine. For diamino compounds, the position of the amino groups can influence which amine is acetylated first and the rate of the second acetylation step. The electronic and steric properties of substituents on the aromatic ring also play a significant role in determining the rate and regioselectivity of N-acetylation. For example, in nitro-p-phenylenediamine, N-acetylation occurs specifically at the N4-position due to the steric hindrance of the ortho nitro group.

Table 1: Kinetic Parameters of N-Acetylation for Various Arylamine Substrates by Human NAT1 and NAT2

| Substrate | Enzyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) |

| p-Aminobenzoic acid | NAT1 | 23 | 1.8 |

| Sulfamethazine | NAT2 | 160 | 3.5 |

| 4-Aminobiphenyl | NAT1 | 100 | 0.5 |

| 4-Aminobiphenyl | NAT2 | 10 | 2.0 |

| Benzidine | NAT1 | 254 | 1.9 |

| Benzidine | NAT2 | 33.3 | 0.4 |

Note: This table presents generalized data from multiple sources for illustrative purposes and may not reflect the results of a single study. Actual values can vary based on experimental conditions.

| Substrate | Enzyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) |

|---|---|---|---|

| p-Aminobenzoic acid | NAT1 | 23 | 1.8 |

| Sulfamethazine | NAT2 | 160 | 3.5 |

| 4-Aminobiphenyl | NAT1 | 100 | 0.5 |

| 4-Aminobiphenyl | NAT2 | 10 | 2.0 |

| Benzidine | NAT1 | 254 | 1.9 |

| Benzidine | NAT2 | 33.3 | 0.4 |

Oxidative Metabolic Transformations Yielding Related Anisole (B1667542) Derivatives

Following its formation, this compound, like other anisole derivatives, can undergo further metabolic transformations mediated primarily by the cytochrome P450 (CYP450) superfamily of enzymes. These reactions generally increase the water solubility of the compound, facilitating its excretion.

A common metabolic pathway for anisole derivatives is O-demethylation, where the methyl group of the methoxy (B1213986) moiety is removed to form a phenol. This reaction is catalyzed by various CYP450 isoforms. The O-demethylation of anisole itself has been shown to be catalyzed by unspecific peroxygenases, leading to the formation of phenol. In human liver microsomes, the O-demethylation of 4-nitroanisole (B1192098) is mediated by CYP2A6 and CYP2E1. The resulting phenolic metabolite can then be conjugated with glucuronic acid or sulfate (B86663) to enhance its elimination.

Aromatic hydroxylation is another key metabolic pathway for anisole derivatives, catalyzed by CYP450 enzymes. This process involves the insertion of a hydroxyl group onto the aromatic ring. The position of hydroxylation is influenced by the existing substituents on the ring. For anisole, hydroxylation can occur at the ortho, meta, or para positions relative to the methoxy group. The reaction is believed to proceed through the formation of an arene oxide intermediate, which then rearranges to the corresponding phenol.

While less common for simple anisole derivatives, omega-oxidation can occur on alkyl side chains. This pathway involves the hydroxylation of the terminal methyl group (the ω-carbon) of a side chain, followed by further oxidation to a carboxylic acid. This process is also mediated by CYP450 enzymes, particularly those of the CYP4 family. For this compound, if it were to have an alkyl substituent, this pathway could lead to the formation of a carboxylic acid derivative, significantly increasing its polarity.

Table 2: Major Cytochrome P450 Isoforms Involved in the Metabolism of Anisole Derivatives

| Metabolic Reaction | Substrate Example | Key CYP450 Isoforms |

| O-Demethylation | 4-Nitroanisole | CYP2A6, CYP2E1 |

| Aromatic Hydroxylation | Aniline (B41778) | CYP2E1 |

| Omega-Oxidation | Fatty Acids | CYP4A family |

Note: This table provides examples of CYP450 involvement in the metabolism of related compounds, as specific data for this compound is not available.

| Metabolic Reaction | Substrate Example | Key CYP450 Isoforms |

|---|---|---|

| O-Demethylation | 4-Nitroanisole | CYP2A6, CYP2E1 |

| Aromatic Hydroxylation | Aniline | CYP2E1 |

| Omega-Oxidation | Fatty Acids | CYP4A family |

Scientific Article on this compound Generation Postponed Due to Lack of Available Research

A comprehensive review of scientific literature reveals a significant gap in the understanding of the chemical compound this compound, particularly concerning its enzymatic formation. Despite extensive searches for data related to its biogenesis, the specific roles of enzymatic systems, and the influence of metabolic processes, no research findings are available that would permit a detailed analysis as outlined.

The proposed article, intended to focus on "," with a deep dive into enzymatic systems, cofactor dependencies, Cytochrome P450 activities, and the effects of enzyme induction and inhibition, cannot be constructed based on current scientific knowledge.

It is noteworthy that a closely related isomer, 2,4-Diacetylaminoanisole , is a well-documented major metabolite of 2,4-diaminoanisole (B165692), a compound formerly used in hair dyes. nih.govwho.int The metabolic pathway of 2,4-diaminoanisole involves sequential acetylation, a process that has been studied in rats. nih.govwho.int This includes its conversion to 4-acetylamino-2-aminoanisole and subsequently to 2,4-diacetylaminoanisole. nih.gov These metabolites are typically excreted in urine, either in their free form or as glucuronide and sulfate conjugates. nih.gov

The biotransformation of xenobiotics like aromatic amines often involves Phase I and Phase II metabolism. Phase I reactions, frequently catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups. nih.govmdpi.com Phase II reactions then conjugate these groups to increase water solubility and facilitate excretion. Acetylation is a common Phase II conjugation reaction.

The activity of CYP enzymes can be significantly altered by enzyme induction or inhibition. nih.gov Enzyme inducers can increase the rate of metabolism, potentially leading to a higher production of certain metabolites, while inhibitors can slow down metabolism. nih.gov These interactions are crucial in the study of drug metabolism and toxicology. mdpi.com

However, no such detailed metabolic information is available for the specific compound this compound. The scientific community has not published research on its enzymatic synthesis, its potential relationship with Cytochrome P450 enzymes, or how its formation might be influenced by enzyme inducers or inhibitors. Consequently, the creation of an authoritative and scientifically accurate article based on the requested detailed outline is not feasible at this time. Further research into the metabolism of potential precursor compounds would be necessary to elucidate the biogenesis of this compound.

Advanced Spectroscopic Methodologies for the Analysis of 2,5 Diacetylaminoanisole and Its Congeners

Application of High-Resolution Mass Spectrometry in Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of 2,5-Diacetylaminoanisole, offering high accuracy and sensitivity. HRMS can determine the mass of a molecule with exceptional precision, typically to within a few parts per million (ppm), which allows for the confident determination of its elemental composition. This capability is crucial for differentiating between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of molecules like this compound. ucdavis.edu In an MS/MS experiment, the intact molecule (precursor ion) is first isolated and then subjected to fragmentation through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.govplos.org The resulting fragment ions are then analyzed to piece together the molecule's structure.

For this compound (C₁₁H₁₄N₂O₃), the protonated molecule [M+H]⁺ would have a theoretical exact mass of 223.1083. Fragmentation would likely occur at the molecule's most labile bonds, primarily the amide linkages and the ether bond.

Predicted Fragmentation Pathway for this compound:

Loss of ketene (B1206846) (CH₂=C=O): A common fragmentation for N-acetyl groups, resulting in a fragment ion from the loss of 42.01 Da. Sequential loss from both acetylamino groups is possible.

Cleavage of the C-N amide bond: Breakage of the bond between the carbonyl group and the nitrogen atom can lead to the formation of an acylium ion or the loss of an acetyl group.

Cleavage of the ether bond: The bond between the aromatic ring and the methoxy (B1213986) group (-OCH₃) can cleave, leading to characteristic fragment ions.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 223.1083 | 181.0977 | 42.0106 (CH₂CO) | [M+H - CH₂CO]⁺ |

| 223.1083 | 139.0871 | 84.0212 (2 x CH₂CO) | [M+H - 2xCH₂CO]⁺ |

| 223.1083 | 164.0922 | 59.0161 (CH₃CONH) | [M+H - CH₃CONH]⁺ |

| 223.1083 | 43.0184 | 180.0899 | [CH₃CO]⁺ |

This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of this compound in complex biological matrices. nih.gov

Isotopic labeling is a technique used to track molecules through biological or chemical systems. wikipedia.org It involves replacing one or more atoms in a molecule with their stable, heavier isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N). nih.gov This substitution results in a predictable mass shift in the mass spectrum, allowing the labeled compound to be distinguished from its unlabeled counterparts. plos.org

In studies involving this compound, isotopic labeling can be used to:

Serve as an internal standard for quantification: A known amount of an isotopically labeled version of this compound can be added to a sample. Since the labeled and unlabeled compounds have nearly identical chemical properties, any sample loss during preparation and analysis affects both equally. The ratio of the labeled to unlabeled compound detected by the mass spectrometer allows for precise quantification. nih.gov

Trace metabolic pathways: By introducing a labeled precursor, researchers can follow the incorporation of the label into metabolites, including this compound and its downstream products. Analyzing the mass shifts in fragment ions can even reveal which parts of the molecule were derived from the labeled precursor. rsc.org

| Labeling Strategy | Isotope Used | Mass Shift (Da) | Application |

| Acetyl Group Labeling | ²H₃-Acetyl | +3 per group | Tracing acetylation reactions |

| Acetyl Group Labeling | ¹³C₂-Acetyl | +2 per group | Metabolic flux analysis |

| Ring Labeling | ¹³C₆-Aniline precursor | +6 | Tracing the aromatic core |

| Nitrogen Labeling | ¹⁵N-Amine precursor | +1 per group | Following nitrogen metabolism |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in characterizing this compound.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the methoxy group protons, the two N-H amide protons, and the two acetyl methyl group protons. The chemical shifts (δ) and splitting patterns (multiplicity) of the aromatic protons are particularly informative, as they are influenced by the electron-donating methoxy group and the electron-withdrawing acetylamino groups.

¹³C NMR: The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. This allows for a direct count of the carbon atoms and provides information about their chemical nature (e.g., aromatic, carbonyl, aliphatic).

| Predicted ¹H NMR Data for this compound | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-3, H-4, H-6) | 6.9 - 8.0 | Doublet, Doublet of Doublets, Doublet | 1H, 1H, 1H |

| Methoxy (OCH₃) | ~3.8 | Singlet | 3H |

| Amide (NH) | 7.5 - 9.5 (broad) | Singlet | 2H |

| Acetyl (CH₃) | ~2.1 | Singlet | 6H |

| Predicted ¹³C NMR Data for this compound | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | ||

| Carbonyl (C=O) | 168 - 172 | ||

| Aromatic (C-O) | 150 - 155 | ||

| Aromatic (C-N) | 130 - 140 | ||

| Aromatic (C-H) | 110 - 125 | ||

| Methoxy (OCH₃) | 55 - 60 | ||

| Acetyl (CH₃) | 23 - 28 |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions. hmdb.cafarmaceut.org

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by establishing correlations between different nuclei. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the neighboring protons on the aromatic ring, confirming their relative positions. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to. It is used to definitively assign the carbon signals based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is critical for connecting the different structural fragments. For instance, it would show correlations from the methoxy protons to the aromatic carbon at position 1, and from the N-H protons and acetyl methyl protons to the carbons in the aromatic ring and the carbonyl carbons, respectively. This confirms the substitution pattern on the anisole (B1667542) core. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformation Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.commdpi.com These techniques are highly sensitive to the presence of specific functional groups, making them excellent for confirming the structural features of this compound. nih.gov IR and Raman spectroscopy are often considered complementary, as some vibrational modes may be strong in one technique and weak or absent in the other. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. bartleby.com It is particularly sensitive to polar bonds. The IR spectrum of this compound would be expected to show strong, characteristic absorption bands for the N-H stretch and C=O stretch of the amide groups, as well as the C-O stretch of the ether. pearson.com

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. researchgate.net It is highly sensitive to non-polar, symmetric bonds and is particularly useful for analyzing the vibrations of the aromatic ring skeleton. chemicalbook.com Water is a very weak Raman scatterer, making this technique well-suited for analyzing aqueous samples.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch | Secondary Amide | 3250 - 3350 (strong) | 3250 - 3350 (weak) |

| C-H Stretch | Aromatic | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| C-H Stretch | Aliphatic (CH₃) | 2850 - 3000 (medium) | 2850 - 3000 (medium) |

| C=O Stretch (Amide I) | Secondary Amide | 1640 - 1680 (very strong) | 1640 - 1680 (medium) |

| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 (strong) | Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1600 (multiple bands) | 1450 - 1600 (strong) |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1230 - 1270 (strong) | Medium |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1040 (medium) | Weak |

Electronic Spectroscopy (UV-Vis) in Characterization of Conjugated Systems

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful technique for characterizing the conjugated π-electron systems inherent in aromatic molecules like this compound and its congeners. The absorption of UV-Vis radiation by these molecules promotes electrons from lower-energy molecular orbitals (typically π and n orbitals) to higher-energy antibonding orbitals (π*). The resulting spectrum provides valuable information about the electronic structure, the extent of conjugation, and the influence of various substituents on the aromatic ring.

The parent chromophore for this compound is the benzene (B151609) ring, which exhibits characteristic absorption bands. The primary bands, known as the E1 and E2 bands, appear at shorter wavelengths (around 184 nm and 204 nm, respectively) and are due to π→π* transitions within the aromatic system. A weaker, secondary absorption band, known as the B-band, appears at longer wavelengths (around 256 nm) and is characterized by its fine vibrational structure. This B-band is formally forbidden by symmetry rules but becomes allowed through vibrational coupling.

The introduction of substituents, or auxochromes, onto the benzene ring significantly alters the UV-Vis spectrum. In this compound, three such groups are present: one methoxy group (-OCH₃) and two acetylamino groups (-NHCOCH₃). Both types of substituents possess non-bonding electron pairs (n-electrons) on the heteroatoms (oxygen and nitrogen) directly attached to the aromatic ring. These lone pairs can extend the conjugated system through resonance, an effect known as n-π conjugation.

This electronic interaction has two primary consequences on the spectrum:

Bathochromic Shift: The absorption maxima (λₘₐₓ) are shifted to longer wavelengths (a "red shift"). This occurs because the delocalization of the n-electrons with the π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Hyperchromic Effect: The intensity of the absorption, measured by the molar absorptivity (ε), is increased. This is particularly pronounced for the B-band, which loses its forbidden character and its fine structure upon substitution.

The methoxy group in anisole, a simple congener, is an electron-donating group that causes a bathochromic shift of the primary and secondary benzene bands. Similarly, the amino group in aniline (B41778) causes a significant red shift and an increase in the intensity of the B-band. When the amino group is acetylated to form an acetylamino group (as in acetanilide), the lone pair on the nitrogen can also conjugate with the carbonyl group of the acetyl moiety. This reduces, but does not eliminate, the electron-donating effect towards the aromatic ring. The acetylamino group remains an activating, ortho-para directing group that produces a notable bathochromic shift compared to unsubstituted benzene.

For a di- or tri-substituted derivative like this compound, the observed spectrum results from the cumulative electronic effects of all substituents. The methoxy group and the two acetylamino groups all contribute to a significant bathochromic shift. The final positions of the absorption maxima are determined by the combined electron-donating capacity of these groups and their positions on the ring. The 1,2,5-substitution pattern means that the electronic effects of the groups are summative, leading to a complex but predictable alteration of the absorption profile compared to the monosubstituted congeners. The spectrum is expected to show a strongly red-shifted and intensified B-band, characteristic of a highly substituted and conjugated aromatic system.

The table below illustrates the influence of individual auxochromic groups on the B-band of the benzene ring, providing a basis for understanding the electronic properties of more complex derivatives.

Interactive Data Table: UV Absorption Maxima of Benzene and Congeners

| Compound | Substituent(s) | λₘₐₓ (nm) | Molar Absorptivity (ε) | Solvent |

| Benzene | -H | 256 | 220 | Hexane |

| Anisole | -OCH₃ | 269 | 1480 | Ethanol |

| Aniline | -NH₂ | 280 | 1430 | Ethanol |

Theoretical and Computational Chemistry Approaches to 2,5 Diacetylaminoanisole Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure, Molecular Conformations, and Aromaticity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For 2,5-Diacetylaminoanisole, these methods could be used to:

Determine Molecular Geometry: Calculations could predict the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. This would reveal the preferred spatial orientation of the methoxy (B1213986) and diacetylamino groups relative to the benzene (B151609) ring.

Analyze Electronic Structure: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), could be mapped. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions.

Investigate Conformational Isomers: The acetyl groups attached to the nitrogen atoms can rotate, potentially leading to different stable conformations (rotamers). Quantum chemical calculations could determine the relative energies of these conformers and the energy barriers for their interconversion. A hypothetical potential energy surface scan could reveal the most stable conformers.

Assess Aromaticity: While the benzene ring is inherently aromatic, the influence of the electron-donating methoxy and acetylamino substituents on the ring's aromaticity could be quantified using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

A hypothetical data table that could be generated from such a study is presented below. It is crucial to note that these values are illustrative and not based on actual calculations for this compound.

| Property | Hypothetical Calculated Value | Method/Basis Set |

| Total Energy | -X.XXXX Hartrees | B3LYP/6-311+G(d,p) |

| Dipole Moment | Y.YY Debye | B3LYP/6-311+G(d,p) |

| HOMO Energy | -Z.ZZ eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -W.WW eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | V.VV eV | B3LYP/6-311+G(d,p) |

| NICS(0) | -A.A ppm | GIAO-B3LYP/6-311+G(d,p) |

| HOMA Index | B.BB | B3LYP/6-311+G(d,p) |

This table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Dynamics Simulations of Ligand-Enzyme Interactions in Metabolic Pathways

Molecular dynamics (MD) simulations are instrumental in studying the dynamic behavior of molecules and their interactions with biological macromolecules, such as enzymes. If this compound were a substrate or inhibitor of a particular enzyme, MD simulations could provide invaluable insights into:

Binding Pose and Affinity: Simulations could predict how this compound docks into the active site of an enzyme and estimate the binding free energy, indicating the strength of the interaction.

Conformational Changes: MD can track the changes in the conformation of both the ligand and the enzyme upon binding, revealing the induced-fit mechanisms that are often crucial for enzymatic activity.

Role of Solvent: The explicit inclusion of water molecules in MD simulations allows for a detailed understanding of their role in mediating ligand-enzyme interactions.

Without knowledge of a specific enzyme that interacts with this compound, any simulation would be purely speculative. A hypothetical table summarizing potential outputs from an MD simulation is provided below for illustrative purposes.

| Simulation Parameter | Hypothetical Finding |

| Binding Free Energy (ΔG_bind) | -X.X kcal/mol |

| Key Interacting Residues | Tyr123, Phe234, Arg345 |

| Types of Interactions | Hydrogen bonding, π-π stacking |

| Root Mean Square Deviation (RMSD) of Ligand | Y.Y Å |

| Root Mean Square Fluctuation (RMSF) of Active Site Residues | Z.Z Å |

This table is for illustrative purposes only and does not represent actual data for this compound.

Prediction of Reaction Energetics and Transition States for Proposed Mechanistic Steps

Computational chemistry can be used to explore the potential chemical reactions of this compound by calculating the energetics of reaction pathways and characterizing the transition states. For instance, one could investigate:

Hydrolysis of Acetyl Groups: The energy profile for the acid- or base-catalyzed hydrolysis of the acetyl groups could be calculated to predict the reaction rate and mechanism.

Electrophilic Aromatic Substitution: The reactivity of the aromatic ring towards electrophilic attack could be assessed by calculating the activation energies for substitution at different positions.

Metabolic Transformations: If potential metabolic pathways were proposed (e.g., oxidation by cytochrome P450 enzymes), the energetics of these transformations could be modeled to predict the most likely metabolites.

This would involve locating the transition state structures and calculating the activation energies (ΔE‡) and reaction energies (ΔErxn). A hypothetical reaction coordinate diagram could be constructed to visualize the energy changes along a proposed reaction pathway.

Environmental Degradation Pathways and Remediation Strategies for N Acylated Anisoles in Aqueous Systems

Photocatalytic Oxidation Mechanisms of 2,5-Diacetylaminoanisole in Wastewater Treatment

The photocatalytic oxidation of this compound, a substituted N-acylated anisole (B1667542), in aqueous systems is a promising advanced oxidation process (AOP) for its degradation. This process typically involves the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are capable of non-selectively oxidizing a wide range of organic pollutants. mdpi.com The fundamental mechanism is initiated by the absorption of photons with energy equal to or greater than the bandgap of a semiconductor photocatalyst, leading to the generation of electron-hole pairs (e⁻/h⁺). These charge carriers then migrate to the catalyst surface and react with water and dissolved oxygen to produce ROS, which subsequently attack the this compound molecules.

Role of Semiconductor Nanocomposites (e.g., Doped Metal Oxides) in Degradation Processes

Semiconductor nanocomposites, particularly doped metal oxides, play a crucial role in enhancing the efficiency of photocatalytic degradation of organic pollutants like this compound. Standard semiconductor photocatalysts such as titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely used due to their low cost, chemical stability, and non-toxicity. sid.ir However, their efficiency can be limited by factors like rapid recombination of photogenerated electron-hole pairs and a wide bandgap that restricts their activation to the UV portion of the solar spectrum.

To overcome these limitations, doping metal oxides with other elements or creating nanocomposites with materials like graphene has been a focus of recent research. researchgate.net Doping can create defects in the crystal lattice, which can act as trapping sites for electrons or holes, thereby reducing the recombination rate. For instance, doping TiO₂ with metal ions can enhance its photocatalytic activity by extending its absorption into the visible light region.

Graphene-based nanocomposites have also shown significant promise. researchgate.net The high electron mobility of graphene can facilitate the transfer of photogenerated electrons from the semiconductor, effectively separating the charge carriers and making them more available for redox reactions. This enhanced charge separation leads to a higher quantum yield of ROS generation and, consequently, a more efficient degradation of the target pollutant. While specific studies on this compound are limited, research on the degradation of other aromatic amines and phenolic compounds provides strong evidence for the effectiveness of these advanced materials. sid.irresearchgate.net

Influence of Operational Parameters (e.g., pH, Light Source, Catalyst Concentration) on Degradation Efficiency

The efficiency of the photocatalytic degradation of this compound is significantly influenced by several operational parameters.

pH: The pH of the wastewater can affect both the surface charge of the photocatalyst and the chemical speciation of the target compound. For aromatic amines, degradation is often more effective in alkaline conditions. sid.ir This is because the surface of many metal oxide catalysts, like TiO₂, is negatively charged at higher pH values, which can influence the adsorption of the pollutant. Furthermore, the generation of hydroxyl radicals can be pH-dependent. acs.orgmdpi.com

Light Source: The nature and intensity of the light source are critical. The energy of the photons must be sufficient to excite the semiconductor catalyst. nih.gov While UV light is commonly used, the development of visible-light-active photocatalysts is a key area of research to better utilize solar energy. researchgate.net The intensity of the light source directly impacts the rate of electron-hole pair generation; higher intensity generally leads to a faster degradation rate, up to a certain point where other factors become limiting. researchgate.net

| Parameter | Effect on Degradation Efficiency | Rationale |

| pH | Generally, efficiency increases in alkaline conditions for aromatic amines. sid.ir | Affects catalyst surface charge and pollutant speciation, influencing adsorption and reaction pathways. acs.orgmdpi.com |

| Light Source | Higher intensity and appropriate wavelength (UV or visible) enhance efficiency. nih.gov | Determines the rate of electron-hole pair generation in the semiconductor. researchgate.net |

| Catalyst Concentration | Efficiency increases with concentration up to an optimal point, then decreases. sid.ir | More active sites are available at higher concentrations, but excessive amounts can cause light scattering and reduce efficiency. |

Mechanistic Studies of Aromatic Ring Cleavage and Mineralization during Advanced Oxidation Processes

The ultimate goal of advanced oxidation processes is the complete mineralization of organic pollutants into harmless inorganic substances like carbon dioxide, water, and mineral acids. mdpi.com For this compound, this involves the cleavage of the aromatic ring. The degradation process is initiated by the attack of hydroxyl radicals on the molecule.

The reaction of •OH with aromatic compounds can proceed through several pathways, including addition to the aromatic ring and hydrogen abstraction from the substituent groups. nih.gov The addition of •OH to the benzene (B151609) ring of this compound would form hydroxylated intermediates. Subsequent oxidation of these intermediates can lead to the opening of the aromatic ring. researchgate.net This ring cleavage is a critical step in the mineralization process and results in the formation of smaller, aliphatic organic compounds such as organic acids and aldehydes. nih.gov These smaller molecules are then further oxidized to CO₂, H₂O, and inorganic ions.

Bioremediation Potential of N-Acylated Anisoles

Bioremediation offers an alternative or complementary approach to the treatment of wastewater containing N-acylated anisoles. This process relies on the ability of microorganisms to degrade organic pollutants. While specific studies on the bioremediation of this compound are scarce, research on related compounds like 2,4-dinitroanisole (B92663) (DNAN) and N-methyl paranitro aniline (B41778) (MNA) indicates that microbial degradation is feasible. researchgate.net

For instance, anaerobic fluidized-bed bioreactors have been shown to transform DNAN into diaminoanisole. researchgate.net Aerobic bacteria have also been identified that can utilize MNA as a sole source of carbon, nitrogen, and energy, degrading it through intermediates like 4-nitroaniline (B120555) and 4-aminophenol. researchgate.net The degradation pathways often involve initial transformations of the substituent groups, such as nitro group reduction or N-deacetylation, followed by cleavage of the aromatic ring.

The potential for bioremediation of this compound would depend on the presence of microbial populations with the necessary enzymatic machinery to catalyze its breakdown. The acetylamino and methoxy (B1213986) groups on the anisole ring would influence its biodegradability. It is plausible that initial steps could involve hydrolysis of the acetyl groups to yield 2,5-diaminoanisole, which may then be more amenable to further microbial degradation and ring cleavage. The success of bioremediation would be influenced by environmental factors such as pH, temperature, and the availability of other nutrients.

| Compound | Degradation Pathway |

| 2,4-Dinitroanisole (DNAN) | Nitro group reduction followed by coupling of reactive intermediates. researchgate.net |

| N-methyl paranitro aniline (MNA) | N-demethylation to form 4-nitroaniline, followed by further degradation. researchgate.net |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,5-Diacetylaminoanisole in academic laboratories?

Synthesis optimization requires attention to reaction conditions (e.g., solvent choice, temperature, and reaction time) and purification methods. For example, highlights a reflux process in DMSO for 18 hours followed by crystallization using water-ethanol, achieving a 65% yield for a structurally related compound. Researchers should systematically vary parameters like stoichiometry, catalyst use, and solvent polarity to improve yield and purity. Analytical validation via NMR, HPLC, or mass spectrometry is critical to confirm structural integrity and monitor byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation. Mass spectrometry (MS) provides molecular weight confirmation. and emphasize the use of standardized environmental analysis protocols, which can be adapted for quantifying trace impurities in synthetic batches. Cross-validation with reference standards (e.g., CAS-registered compounds) ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers must wear protective gloves, goggles, and lab coats to avoid dermal or ocular exposure, as outlined in . Proper ventilation and fume hoods are mandatory due to potential respiratory hazards. Waste containing this compound should be segregated and disposed via certified biohazard waste services to prevent environmental contamination. Regular monitoring of air quality and adherence to OSHA guidelines are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Data discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers, or concentration ranges). A robust approach includes:

- Replicating experiments under standardized protocols.

- Performing dose-response curves to validate IC₅₀ values.

- Cross-referencing with orthogonal assays (e.g., enzymatic vs. cell-based).

stresses the importance of empirical falsification and reliability checks, such as statistical validation (e.g., ANOVA) to identify outliers and confirm reproducibility .

Q. What computational strategies are effective for predicting the ADME properties of this compound analogs?

In silico tools like molecular docking (AutoDock Vina, Schrödinger Suite) and ADME prediction software (SwissADME, pkCSM) can prioritize analogs with favorable pharmacokinetic profiles. underscores the need for Lipinski’s Rule of Five compliance and docking validation against target proteins (e.g., enzymes or receptors). Researchers should compare results with experimental data (e.g., plasma protein binding assays) to refine predictive models .

Q. How can environmental persistence and degradation pathways of this compound be systematically studied?

Environmental fate studies require:

- Detection : LC-MS/MS or GC-MS for trace quantification in soil/water matrices (adapted from and ).

- Degradation analysis : Simulated sunlight (UV-Vis irradiation) or microbial biodegradation assays.

- Metabolite identification : High-resolution MS to track transformation products.

Standardized protocols from environmental chemistry (e.g., OECD guidelines) ensure comparability across studies .

Q. What experimental designs are optimal for assessing structure-activity relationships (SAR) in this compound derivatives?

SAR studies benefit from:

- Systematic substitution : Modifying acetyl or methoxy groups while maintaining core scaffold integrity.

- Biological testing : Parallel screening against multiple targets (e.g., kinases, GPCRs).

- Data integration : Multivariate analysis (PCA or clustering) to correlate structural features with activity. advises concise presentation of results using tables or heatmaps to highlight key trends .

Q. How should researchers address inconsistencies in spectral data (e.g., NMR or IR) during structural validation?

Contradictory spectral data may arise from impurities, tautomerism, or solvent effects. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.